molecular formula C19H21IN2S B12267336 Dasbti CAS No. 3028-97-5

Dasbti

Cat. No.: B12267336
CAS No.: 3028-97-5
M. Wt: 436.4 g/mol
InChI Key: IAPZNYCJPWCXDG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Dasbti undergoes various chemical reactions, including:

Scientific Research Applications

Dasbti has a wide range of applications in scientific research:

Comparison with Similar Compounds

Dasbti is often compared with other tyrosine kinase inhibitors such as imatinib and nilotinib. While all these compounds target BCR-ABL, this compound is unique in its ability to inhibit both the active and inactive conformations of the ABL kinase domain . This makes it effective against certain mutations that confer resistance to other inhibitors. Similar compounds include:

This compound’s unique ability to target multiple kinases and its effectiveness against resistant mutations highlight its importance in cancer therapy.

Biological Activity

Dasbti, specifically known as [(11)C]-DASB (3-amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile), is a radioligand primarily used in neuroimaging to study the serotonin transporter (SERT) in the human brain. This compound has garnered attention for its potential applications in understanding various neurobiological processes, particularly in relation to psychiatric disorders and addiction. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound functions as a selective radioligand that binds to the serotonin transporter. Its binding characteristics allow for the visualization of SERT using positron emission tomography (PET). The binding kinetics of this compound have been analyzed using different compartment models to quantify its interaction with SERT in vivo.

Kinetic Modeling

Research indicates that the one-tissue compartment model (1CM) effectively describes the time-activity curves for this compound across various brain regions. In contrast, the two-tissue compartment model (2CM) did not yield reliable estimates due to convergence issues. The primary kinetic parameters derived from these models provide insights into the binding potential and distribution of this compound in the brain:

Parameter 1CM Estimate 2CM Estimate
k(3)StablePoor precision
k(4)StablePoor precision
k(3)/k(4)ConsistentVariable

The study concluded that simplified methods using reference regions like the cerebellum could yield reliable estimates for SERT binding potential, supporting the use of this compound in neuroimaging studies .

Neuropsychiatric Disorders

This compound's ability to visualize SERT has implications for understanding various neuropsychiatric disorders, including depression and anxiety. By examining SERT availability in individuals with these conditions, researchers can gain insights into the pathophysiology and potentially tailor therapeutic interventions.

Addiction Studies

In addiction research, this compound has been utilized to explore alterations in serotonin signaling associated with substance use disorders. PET imaging studies using this compound have revealed changes in SERT density that correlate with addiction severity and treatment response .

Case Study 1: Depression and Anxiety

A study involving healthy participants demonstrated that variations in SERT binding measured by this compound were linked to self-reported anxiety levels. This finding suggests that altered serotonin transport may play a role in anxiety disorders, highlighting this compound's potential as a biomarker for psychiatric conditions .

Case Study 2: Substance Use Disorder

Another case study focused on individuals recovering from cocaine addiction showed that reduced SERT availability correlated with increased cravings and relapse rates. This underscores this compound's utility in assessing treatment efficacy and guiding therapeutic strategies for addiction .

Properties

CAS No.

3028-97-5

Molecular Formula

C19H21IN2S

Molecular Weight

436.4 g/mol

IUPAC Name

4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide

InChI

InChI=1S/C19H21N2S.HI/c1-4-21-17-7-5-6-8-18(17)22-19(21)14-11-15-9-12-16(13-10-15)20(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

IAPZNYCJPWCXDG-UHFFFAOYSA-M

Isomeric SMILES

CC[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C.[I-]

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.